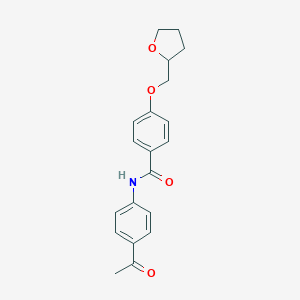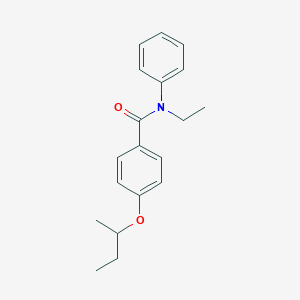
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various forms of cancer. This compound has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases that play a role in the development and progression of cancer cells.
Mecanismo De Acción
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the ATP-binding site of BTK and ITK, which inhibits their activity and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for inhibiting the activity of BTK and ITK, with minimal off-target effects on other kinases. This selectivity is important because it reduces the risk of unwanted side effects and toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its high degree of selectivity for inhibiting the activity of specific kinases. This allows researchers to study the specific role of these kinases in cancer cell development and progression. However, one limitation is that this compound has only been studied in preclinical models and has not yet been tested in clinical trials.
Direcciones Futuras
Future research on N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide should focus on further elucidating its mechanism of action and studying its efficacy in clinical trials. Additionally, researchers should investigate the potential use of this compound in combination with other cancer therapies to improve its effectiveness. Finally, studies should also be conducted to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its high degree of selectivity for inhibiting the activity of specific kinases, good pharmacokinetic properties, and minimal off-target effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-bromo-N-(4-acetylphenyl)benzamide with tetrahydro-2-furanmethanol in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in treating various forms of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a critical role in the development and progression of cancer cells.
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C20H21NO4/c1-14(22)15-4-8-17(9-5-15)21-20(23)16-6-10-18(11-7-16)25-13-19-3-2-12-24-19/h4-11,19H,2-3,12-13H2,1H3,(H,21,23) |
Clave InChI |
VRODVRNIBGOQFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)

